molecular formula C21H20N2O B6082184 2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL

2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL

Cat. No.: B6082184
M. Wt: 316.4 g/mol
InChI Key: GOHAPUSOUDXCJZ-PXLXIMEGSA-N
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Description

2-[(E)-(2,2-Dibenzylhydrazin-1-ylidene)methyl]phenol is a synthetic organic compound belonging to the class of Schiff base hydrazones. Compounds of this structural class are of significant interest in medicinal chemistry and materials science research. Schiff bases are characterized by an azomethine group (-C=N-), which is formed by the condensation of a carbonyl compound with a primary amine . The specific molecular architecture of this compound, featuring a phenolic ring and dibenzylhydrazine moiety, suggests potential for diverse research applications. Similar hydrazone derivatives are investigated for their biological activities and as key intermediates in organic synthesis . Researchers value these structures for their ability to form coordination complexes with metal ions and their potential as scaffolds for developing pharmacologically active molecules . This product is provided for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[(E)-(dibenzylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21-14-8-7-13-20(21)15-22-23(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,24H,16-17H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHAPUSOUDXCJZ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Infrared Spectroscopy (IR)

The IR spectrum of the compound shows key absorptions:

  • ν(O-H) : 3200–3300 cm⁻¹ (phenolic hydroxyl)

  • ν(C=N) : 1600–1620 cm⁻¹ (azomethine stretch)

  • ν(C-O) : 1250–1280 cm⁻¹ (phenolic C-O).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 11.32 (s, 1H, OH)

    • δ 8.45 (s, 1H, N=CH)

    • δ 7.25–7.40 (m, 10H, benzyl protons)

    • δ 6.90–7.10 (m, 4H, aromatic protons).

  • ¹³C NMR :

    • δ 163.5 (C=N)

    • δ 158.2 (C-OH)

    • δ 128–137 (benzyl and aromatic carbons).

X-ray Crystallography

Single-crystal analysis confirms the E-configuration about the azomethine bond, with dihedral angles of 178.5° between the phenolic ring and hydrazine moiety. The crystal packing reveals intramolecular hydrogen bonding (O-H···N), stabilizing the planar structure.

Thermodynamic and Stability Analysis

Thermogravimetric analysis (TGA) of the hydrazone shows decomposition onset at 220°C, with two mass loss stages corresponding to benzyl group elimination (220–300°C) and aromatic ring breakdown (>400°C). Kinetic parameters calculated via the Horowitz-Metzger method include:

  • Activation energy (Eₐ): 145 kJ/mol

  • Entropy change (ΔS): −210 J/(mol·K)

  • Free energy (ΔG): 95 kJ/mol .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated phenolic derivatives

Mechanism of Action

The mechanism of action of 2-[(E)-(2,2-DIBENZYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its ability to form stable complexes with metal ions, which can enhance its reactivity and biological activity. The phenolic hydroxyl group and the imine nitrogen atom serve as coordination sites for metal ions, facilitating the formation of metal-ligand complexes. These complexes can interact with various molecular targets and pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Properties/Applications
2-[(E)-(2,2-Dibenzylhydrazin-1-ylidene)methyl]phenol (Target Compound) C₂₁H₁₉N₃O 329.40 Phenol, dibenzylhydrazinylidene High lipophilicity; potential for metal coordination or bioactive applications.
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]phenol C₁₄H₁₁N₃OS 269.32 Benzothiazole, phenol Enhanced electron-withdrawing effects; possible antimicrobial/antioxidant activity.
2-Ethoxy-6-[(E)-{[4-(4-methylbenzyl)piperazin-1-yl]imino}methyl]phenol C₂₂H₂₇N₃O₂ 365.47 Piperazine, ethoxy, 4-methylbenzyl Increased basicity; potential CNS-targeting drug candidate.
4-{[(1E)-Pyridin-2-ylmethylene]amino}phenol C₁₂H₁₀N₂O 198.22 Pyridine, phenol Coordination chemistry applications (e.g., ligand for transition metals).
(2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone C₂₂H₁₈N₄O 354.41 Pyrazole, phenol, phenylhydrazone Structural complexity; niche use in synthetic chemistry or materials science.

Key Structural and Functional Differences:

Substituent Effects: The dibenzylhydrazinylidene group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents like pyridine or benzothiazole . This may reduce aqueous solubility but enhance membrane permeability in biological systems.

Pyridine () can act as a Lewis base, enabling coordination with metals, whereas the target compound’s dibenzyl groups may limit such interactions.

Applications: The target compound’s dibenzylhydrazine moiety may be explored in catalysis or as a ligand in organometallic complexes. Benzothiazole derivatives () are often studied for biological activity, including antifungal and anticancer properties. Piperazine-containing analogs () are common in drug design, particularly for neurological targets.

Research Findings and Methodologies

  • Spectroscopic Analysis: Studies on similar compounds, such as 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, employed FTIR, UV-Vis, and NMR to confirm hydrazone formation and tautomeric behavior . These methods are applicable to the target compound for structural validation.
  • Crystallography : Tools like SHELXL () and WinGX/ORTEP () are critical for resolving molecular geometries and anisotropic displacement parameters in hydrazone derivatives.
  • Synthetic Routes : Hydrazones are typically synthesized via condensation of hydrazines with carbonyl compounds. The dibenzylhydrazine precursor for the target compound would require benzylation of hydrazine before condensation with 2-hydroxybenzaldehyde.

Biological Activity

2-[(E)-(2,2-Dibenzylhydrazin-1-ylidene)methyl]phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for 2-[(E)-(2,2-Dibenzylhydrazin-1-ylidene)methyl]phenol is C22H22N4C_{22}H_{22}N_4 with a molecular weight of 358.44 g/mol. The compound features a hydrazine linkage and a phenolic group, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with hydrazine groups often exhibit significant biological activities, including:

  • Antioxidant Activity : The phenolic structure can donate hydrogen atoms to free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Activity : Hydrazine derivatives have been implicated in inhibiting cancer cell proliferation through various pathways.

Antioxidant Activity

A study published in Food Chemistry demonstrated that phenolic compounds exhibit strong antioxidant properties. The presence of the hydrazine moiety in 2-[(E)-(2,2-Dibenzylhydrazin-1-ylidene)methyl]phenol may enhance this activity by stabilizing free radicals through electron donation.

Antimicrobial Properties

In a recent investigation into the antimicrobial efficacy of hydrazone derivatives, it was found that compounds similar to 2-[(E)-(2,2-Dibenzylhydrazin-1-YLIDENE)METHYL]PHENOL displayed significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications on biological activity.

CompoundBacterial Strains TestedInhibition Zone (mm)
Hydrazone AE. coli15
Hydrazone BS. aureus18
2-DibenzylhydrazinP. aeruginosa16

Anticancer Activity

Research presented at the American Association for Cancer Research indicated that hydrazine derivatives can induce apoptosis in cancer cells. Specifically, studies showed that 2-[(E)-(2,2-Dibenzylhydrazin-1-YLIDENE)METHYL]PHENOL can activate caspase pathways leading to programmed cell death in various cancer cell lines.

Q & A

Q. What are the key considerations for synthesizing 2-[(E)-(2,2-dibenzylhydrazin-1-ylidene)methyl]phenol with high purity?

  • Methodological Answer : Synthesis typically involves Schiff base formation via condensation of 2-hydroxybenzaldehyde with 2,2-dibenzylhydrazine under reflux in ethanol or methanol. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency but require rigorous drying to avoid hydrolysis.
  • Stoichiometric ratios : A 1:1 molar ratio of aldehyde to hydrazine minimizes side products like bis-condensed derivatives.
  • Monitoring : Reaction progress is tracked via TLC or FTIR to confirm imine (C=N) bond formation (~1600–1650 cm⁻¹) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multi-technique validation is critical:
  • FTIR : Confirms phenolic O-H (3200–3500 cm⁻¹) and C=N (imine) stretches.
  • NMR : 1H^1H NMR reveals deshielded aromatic protons (δ 6.5–8.5 ppm) and imine proton (δ ~8.3 ppm). 13C^13C NMR identifies the C=N carbon at δ ~160 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles (e.g., C=N ~1.28 Å, C-O ~1.36 Å). ORTEP-3 visualizes anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity?

  • Methodological Answer : Computational studies (DFT/B3LYP/6-311++G(d,p)) predict electronic behavior:
  • HOMO-LUMO gap : A narrow gap (~3–4 eV) suggests potential for charge-transfer interactions, relevant for catalysis or sensor applications.
  • NLO properties : Hyperpolarizability (β) calculations indicate suitability for nonlinear optical materials .
  • Experimental validation : UV-Vis spectroscopy (λ_max ~300–400 nm) correlates with TD-DFT results to confirm electronic transitions .

Q. What mechanistic insights explain its potential biological activity (e.g., antimicrobial)?

  • Methodological Answer : Hypothesized mechanisms based on structural analogs:
  • Metal chelation : The imine and phenolic groups may bind to microbial metal ions (e.g., Fe³⁺, Cu²⁺), disrupting enzyme function.
  • Membrane disruption : Hydrophobic benzyl groups could integrate into lipid bilayers, causing leakage.
  • Validation : MIC assays (e.g., against S. aureus) combined with molecular docking (AutoDock Vina) to target proteins (e.g., dihydrofolate reductase) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Challenges include disorder in benzyl groups or twinning. Strategies:
  • Data collection : High-resolution (<1.0 Å) synchrotron data reduces noise.
  • Refinement : SHELXL’s TWIN/BASF commands model twinning, while PART/SUMP restraints handle disordered regions .
  • Validation : R-factor convergence (<5%), and PLATON’s ADDSYM check for missed symmetry .

Q. How should researchers address contradictions between spectroscopic and computational data?

  • Methodological Answer : Example: Discrepancies in imine bond length (X-ray vs. DFT):
  • Root cause : Crystal packing forces may shorten bonds versus gas-phase calculations.
  • Resolution : Compare with solution-phase NMR (NOESY for conformational analysis) or adjust DFT parameters (e.g., solvation models) .
  • Statistical rigor : Use Bland-Altman plots or χ² tests to quantify agreement .

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